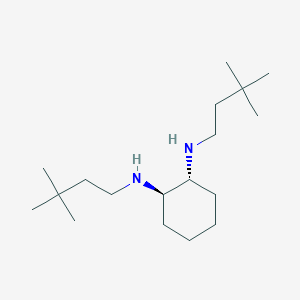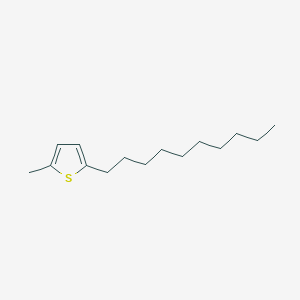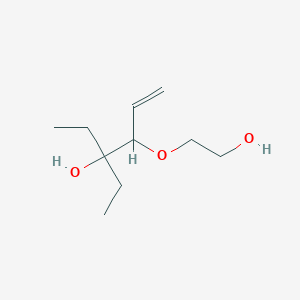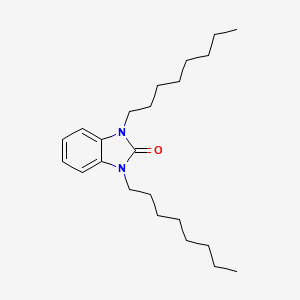![molecular formula C7H10O2 B15162335 3-Methyl-7-oxabicyclo[2.2.1]heptan-2-one CAS No. 821770-19-8](/img/structure/B15162335.png)
3-Methyl-7-oxabicyclo[2.2.1]heptan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-7-oxabicyclo[221]heptan-2-one is a bicyclic compound with a unique structure that includes an oxygen bridge This compound is part of the 7-oxabicyclo[22
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-7-oxabicyclo[2.2.1]heptan-2-one typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method is favored due to its ability to produce enantiomerically enriched derivatives, which are useful for the total asymmetric synthesis of natural products and bioactive compounds .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar Diels-Alder reactions, with careful control of reaction conditions to ensure high yield and purity. The use of catalytic hydrogenation and ketone α-monomethylation are also common steps in the industrial synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-7-oxabicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form lactones.
Reduction: Reductive ring opening of the ethereal ring is a common reaction.
Substitution: Nucleophilic displacement reactions can occur under acidic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reductive agents such as lithium aluminum hydride are used.
Substitution: Acidic conditions with nucleophiles like halides or alcohols are typical.
Major Products Formed
Oxidation: Lactones are the major products.
Reduction: The major products are open-chain alcohols.
Substitution: Substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
3-Methyl-7-oxabicyclo[2.2.1]heptan-2-one has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Methyl-7-oxabicyclo[2.2.1]heptan-2-one involves its interaction with molecular targets through its unique bicyclic structure. The ethereal bridge and the methyl group play crucial roles in its reactivity and interaction with enzymes and other biological molecules . The compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: Shares the bicyclic structure but lacks the methyl group.
3-Isopropyl-6-methyl-7-oxabicyclo[4.1.0]heptan-2-one: Similar structure with different substituents.
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one: Another bicyclic compound with different methyl group positions.
Uniqueness
3-Methyl-7-oxabicyclo[2.2.1]heptan-2-one is unique due to its specific methyl substitution, which influences its chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
821770-19-8 |
|---|---|
Molekularformel |
C7H10O2 |
Molekulargewicht |
126.15 g/mol |
IUPAC-Name |
3-methyl-7-oxabicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C7H10O2/c1-4-5-2-3-6(9-5)7(4)8/h4-6H,2-3H2,1H3 |
InChI-Schlüssel |
DVPVXGGQBSOSQS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C2CCC(C1=O)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(1S)-2-oxocyclohexyl]propanoic acid](/img/structure/B15162258.png)





![4-[Dimethyl(phenyl)silyl]but-3-en-2-one](/img/structure/B15162301.png)




![[Hydroxy(4-phenoxyphenyl)methyl]phosphonic acid](/img/structure/B15162328.png)


